4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate
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Overview
Description
4-[3-Methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate is a complex organic compound featuring a combination of isoindole and benzenecarboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Isoindole Moiety: This step involves the cyclization of a suitable precursor, such as phthalic anhydride, with an amine to form the isoindole structure.
Attachment of the Propyl Chain: The isoindole derivative is then reacted with a propylating agent, such as 3-methoxy-3-oxo-1-propyl chloride, under basic conditions to introduce the propyl group.
Esterification: The final step involves the esterification of the resulting compound with 4-methylbenzenecarboxylic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or even fully reducing the isoindole ring to a more saturated structure.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or fully reduced isoindole derivatives.
Substitution: Introduction of halogens, nitro groups, or other electrophiles onto the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
The isoindole moiety is known for its biological activity, making this compound a candidate for drug development. It could be investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
In materials science, the compound’s structural properties could be exploited to create new polymers or coatings with specific desired characteristics, such as enhanced durability or chemical resistance.
Mechanism of Action
The biological activity of 4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate is likely mediated through its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids, where the compound may act as an inhibitor, activator, or binding agent. The exact pathways would depend on the specific biological context and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-Methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate
- 4-[3-Methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-chlorobenzoate
Uniqueness
Compared to similar compounds, 4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate may offer unique properties such as enhanced stability, specific biological activity, or improved synthetic accessibility. Its combination of functional groups allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-[3-methoxy-3-oxo-1-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-17-7-9-19(10-8-17)26(30)32-21-13-11-18(12-14-21)23(15-24(28)31-2)27-16-20-5-3-4-6-22(20)25(27)29/h3-14,23H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKAOJUCXILWJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CC(=O)OC)N3CC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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